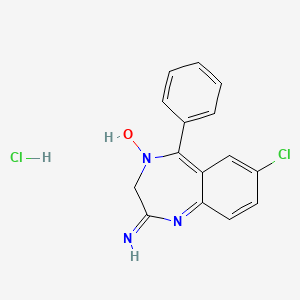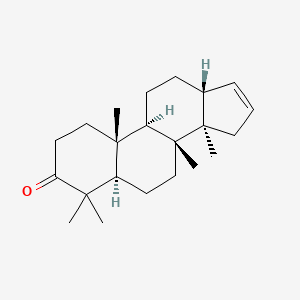
Mansumbinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Mansumbinone is a natural product found in Commiphora myrrha and Commiphora kua with data available.
Aplicaciones Científicas De Investigación
Isolation and Structural Elucidation
The resin of Commiphora kwo, a plant species, has been studied for its chemical constituents. This research led to the isolation of two new compounds, including mansumbinone, which were identified using spectroscopic techniques such as NMR spectroscopy and X-ray analysis. This study highlights the importance of mansumbinone in the field of natural product chemistry and its potential applications in various scientific domains (Dekebo et al., 2002).
Antibacterial Properties
A study investigating the antibacterial properties of compounds isolated from Commiphora molmol (Engl.) found that mansumbinone displayed activity against several strains of Staphylococcus aureus. The minimum inhibitory concentration (MIC) values were in the range of 4–256 µg/ml, indicating its potential as a compound with antibacterial properties (Rahman et al., 2008).
Antiplasmodial Effects
In a search for antiprotozoal natural products, different resins from the Burseraceae family, including myrrh from Commiphora species, were examined. Mansumbinone was one of the compounds isolated and characterized. This research indicates the potential of mansumbinone in antiprotozoal and antiplasmodial applications (Greve et al., 2020).
Propiedades
Nombre del producto |
Mansumbinone |
|---|---|
Fórmula molecular |
C22H34O |
Peso molecular |
314.5 g/mol |
Nombre IUPAC |
(5R,8R,9R,10R,13R,14R)-4,4,8,10,14-pentamethyl-1,2,5,6,7,9,11,12,13,15-decahydrocyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C22H34O/c1-19(2)16-10-14-22(5)17(20(16,3)13-11-18(19)23)9-8-15-7-6-12-21(15,22)4/h6-7,15-17H,8-14H2,1-5H3/t15-,16-,17+,20-,21+,22+/m0/s1 |
Clave InChI |
SCVQXPPZHIKYMJ-AQUCMXFHSA-N |
SMILES isomérico |
C[C@]12CCC(=O)C([C@@H]1CC[C@@]3([C@@H]2CC[C@H]4[C@]3(CC=C4)C)C)(C)C |
SMILES canónico |
CC1(C2CCC3(C(C2(CCC1=O)C)CCC4C3(CC=C4)C)C)C |
Sinónimos |
mansumbinone |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



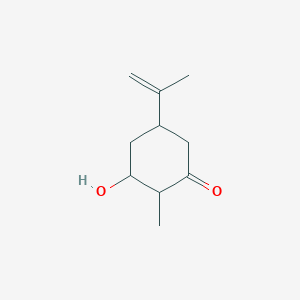
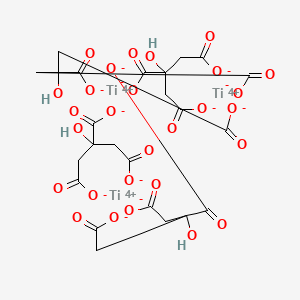
![(10-acetyloxy-8,8-dimethyl-2-oxo-9,10-dihydropyrano[2,3-f]chromen-9-yl) (E)-2-methylbut-2-enoate](/img/structure/B1253442.png)
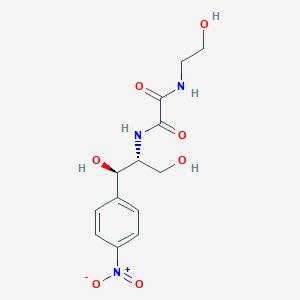
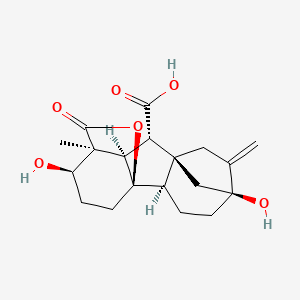


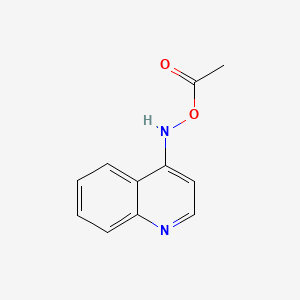
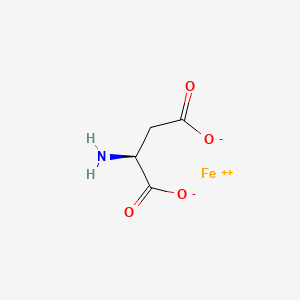
![4-chloro-N-(3,4-dimethoxyphenyl)-2-thieno[3,2-c]quinolinecarboxamide](/img/structure/B1253451.png)


![1,4-bis[(Z)-2-(2-methylphenyl)ethenyl]benzene](/img/structure/B1253458.png)
